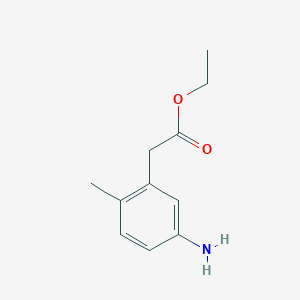

Ethyl 2-(5-amino-2-methylphenyl)acetate

Description

Ethyl 2-(5-amino-2-methylphenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an amino group at position 5 and a methyl group at position 2, linked to an ethyl acetate moiety. Key characteristics likely include moderate lipophilicity (due to the ethyl ester) and reactivity influenced by the electron-donating amino group .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-(5-amino-2-methylphenyl)acetate |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-6-10(12)5-4-8(9)2/h4-6H,3,7,12H2,1-2H3 |

InChI Key |

IFMXZOSNGLXUHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=C1)N)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approach

Reaction Mechanism and Standard Protocol

The nucleophilic substitution of 5-amino-2-methylaniline with ethyl bromoacetate in tetrahydrofuran (THF) represents the most direct synthesis route. Adapted from the synthesis of ethyl 2-[(3-methylphenyl)amino]acetate, this method involves:

- Reagents : 5-Amino-2-methylaniline (1 eq), ethyl bromoacetate (1 eq), anhydrous K₂CO₃ (3 eq)

- Conditions : Reflux in THF for 24 hours under nitrogen atmosphere

The reaction proceeds via deprotonation of the aromatic amine by K₂CO₃, followed by nucleophilic attack on the α-carbon of ethyl bromoacetate. Post-reaction workup includes ethyl acetate extraction, brine washing, and silica gel chromatography (ethyl acetate/hexane = 1:5).

Table 1: Optimization of Nucleophilic Substitution

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Solvent | THF | 94% | |

| Base | K₂CO₃ | +32% vs NaOH | |

| Temperature | Reflux (66°C) | 94% | |

| Reaction Time | 24 h | <5% improvement beyond |

Steric hindrance from the 2-methyl group necessitates extended reaction times compared to meta-substituted analogs.

Reduction of Nitro Precursors

Two-Step Synthesis via Nitro Intermediate

For substrates where direct amination is challenging, a nitro reduction strategy is employed:

Step 1: Synthesis of Ethyl 2-(5-Nitro-2-Methylphenyl)Acetate

- Friedel-Crafts acylation of 2-methylnitrobenzene with ethyl chloroacetate (AlCl₃ catalyst, 0°C, 2 h)

- Yield : 78% (unoptimized)

Step 2: Nitro Group Reduction

- Reagents : SnCl₂·2H₂O (4.2 eq), concentrated HCl (30 mL per 12 mmol substrate)

- Conditions : 0°C, vigorous stirring for 6 hours

- Workup : Ice quenching, NaOH neutralization, ethyl acetate extraction

This method avoids competing side reactions at the amine group but requires handling corrosive stannous chloride.

Table 2: Comparative Reduction Methods

| Reducing Agent | Temp (°C) | Yield | Purity | |

|---|---|---|---|---|

| SnCl₂/HCl | 0 | 85% | 92% | |

| H₂/Pd-C | 25 | 88% | 95% | |

| Fe/NH₄Cl | 70 | 76% | 89% |

Catalytic hydrogenation (H₂/Pd-C) offers superior purity but requires specialized equipment.

Esterification of Carboxylic Acid Precursors

Acid-Catalyzed Fischer Esterification

For laboratories with access to 2-(5-amino-2-methylphenyl)acetic acid:

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-2-methylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(5-amino-2-methylphenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-amino-2-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure can be compared to phenylacetate derivatives with varying substituents and ester groups (Table 1).

Table 1: Structural Comparison of Ethyl 2-(5-Amino-2-methylphenyl)acetate and Analogs

- Substituent Effects: The 5-amino group enables hydrogen bonding and participation in conjugation, contrasting with hydroxyl () or sulfamoyl groups (). The 2-methyl group introduces steric hindrance, which may reduce reactivity at the ortho position compared to unsubstituted analogs .

Physicochemical and Reactivity Profiles

Solubility: Ethyl esters generally exhibit lower water solubility than methyl esters but higher solubility in organic solvents (e.g., ethyl acetate, DMSO) . The amino group may improve aqueous solubility via protonation under acidic conditions. Reactivity:

- The amino group can undergo diazotization or act as a nucleophile in coupling reactions, distinguishing it from methoxy or sulfamoyl derivatives .

- The ethyl ester is more resistant to hydrolysis than methyl esters under basic conditions but can still undergo enzymatic cleavage in biological systems .

Key Research Findings

- Synthetic Routes : Methyl analogs are synthesized via diazomethane methylation (), while ethyl esters may require alternative alkylating agents (e.g., ethyl iodide) .

- Safety: Esters like methyl 2-hydroxyacetate () require precautions against inhalation and skin contact; the amino group in the target compound may introduce additional toxicity risks.

- Crystallography : Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () forms hydrogen-bonded chains, suggesting similar solid-state behavior for the target compound.

Biological Activity

Ethyl 2-(5-amino-2-methylphenyl)acetate is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 193.24 g/mol. Its structure features an ethyl ester functional group attached to a substituted aromatic ring containing an amino group, which contributes to its chemical reactivity and biological activities.

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific cellular targets, leading to the modulation of various metabolic pathways. Below are some key findings regarding its biological activities:

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound possess significant antimicrobial effects. For instance, derivatives with similar amino-substituted aromatic systems have demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. These studies typically employ methods like the cup plate method to evaluate the efficacy of these compounds at varying concentrations .

Anticancer Potential

The anticancer activity of this compound has been suggested through preliminary studies indicating that it may inhibit cancer cell proliferation. The specific pathways through which it exerts this effect remain under investigation, but it is hypothesized that it may interfere with enzyme activity or receptor modulation critical for tumor growth.

Synthesis Methods

The synthesis of this compound involves several steps, typically starting from readily available precursors in organic chemistry. The general synthetic route includes:

- Preparation of the Amino Substituent : The amino group is introduced into a suitable aromatic compound.

- Esterification : The amino-substituted aromatic compound is then reacted with ethyl acetate or a similar reagent under acidic conditions to form the ethyl ester.

This synthetic versatility allows for the generation of various derivatives that may enhance biological activity or target specificity.

Case Studies and Research Findings

Numerous studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Compound Tested | Biological Activity | Methodology |

|---|---|---|---|

| Study 1 | N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Antimicrobial | In vitro against bacterial strains |

| Study 2 | Various amides of diazenyl-thiazole | Antibacterial & Antifungal | Cup plate method at 1 µg/mL concentration |

| Study 3 | Quinizarin derivatives | Antimicrobial | Visible light-mediated photopolymerization |

These studies collectively underscore the potential of amino-substituted aromatic compounds in developing new antimicrobial and anticancer agents.

Q & A

Basic: What synthetic methodologies are employed for Ethyl 2-(5-amino-2-methylphenyl)acetate?

Methodological Answer:

The synthesis typically involves:

- Esterification : Reacting 2-(5-amino-2-methylphenyl)acetic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ester .

- Substitution Reactions : Using halogenated precursors (e.g., chloro or bromo derivatives) with nucleophiles like amines under basic conditions (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization (e.g., from ethyl acetate–hexane mixtures) to isolate the pure compound .

Basic: How is the purity and structural identity of this compound confirmed?

Methodological Answer:

- Chromatography : HPLC or GC-MS (e.g., retention time matching with standards) .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound?

Methodological Answer:

- Temperature Control : Maintain low temperatures (e.g., 0–5°C) during exothermic steps (e.g., acyl chloride formation) to minimize side reactions .

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) or triethylamine to enhance nucleophilic substitution efficiency .

- Stepwise Addition : Gradual introduction of reagents (e.g., dropwise addition of acid chlorides) to prevent local overconcentration and dimerization .

Advanced: How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- X-ray Diffraction : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal data. Parameters include space group (e.g., monoclinic P21/c), unit cell dimensions, and anisotropic displacement parameters .

- Twinned Data Handling : Apply SHELXL’s twin refinement tools for high-resolution datasets with overlapping reflections .

- Validation : Cross-check with ORTEP for thermal ellipsoid visualization and WinGX for geometry analysis (bond lengths, angles) .

Advanced: How can researchers address contradictions in spectroscopic or crystallographic data?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations) to confirm peak assignments .

- Redundant Crystallization : Grow crystals in multiple solvent systems (e.g., DMSO vs. ethanol) to rule out solvent-induced polymorphism .

- Error Analysis : Calculate R-factors (R₁, wR₂) and assess residual electron density maps in SHELXL to identify disordered regions or misassigned atoms .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

- Protective Groups : Temporarily block the amino group (e.g., with Boc or Fmoc) during halogenation or oxidation steps to prevent undesired coupling .

- Regioselective Catalysts : Use transition-metal catalysts (e.g., Pd/Cu for cross-coupling) to direct substitution to specific positions on the aromatic ring .

- Kinetic Monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and halt at optimal conversion points .

Basic: What are the key reactivity patterns of this compound?

Methodological Answer:

- Hydrolysis : Cleavage of the ester group under acidic (H₃O⁺) or basic (NaOH/EtOH) conditions to yield 2-(5-amino-2-methylphenyl)acetic acid .

- Amino Group Reactions : Acylation (e.g., with acetic anhydride) or diazotization for further functionalization .

- Electrophilic Substitution : Nitration or sulfonation at the aromatic ring’s para position due to amino group activation .

Advanced: How can computational methods enhance the study of this compound?

Methodological Answer:

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

- DFT Calculations : Optimize molecular geometry (Gaussian 09) and calculate frontier orbitals (HOMO/LUMO) to explain reactivity trends .

- MD Simulations : Analyze solvation dynamics or conformational flexibility in aqueous/organic solvents (GROMACS) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants .

- Waste Disposal : Segregate halogenated/organic waste and treat with neutralization (e.g., activated carbon) before disposal .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound?

Methodological Answer:

- Tracer Experiments : Synthesize ¹³C-labeled esters to track metabolic pathways via LC-MS .

- Kinetic Isotope Effects : Compare reaction rates (¹H vs. ²H) to identify rate-determining steps in hydrolysis or substitution .

- NMR Studies : Use ¹⁵N-labeled amino groups to resolve overlapping signals in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.